molecular formula C16H12F3N3OS B2815256 9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896344-84-6

9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2815256
CAS No.: 896344-84-6
M. Wt: 351.35
InChI Key: SNVXGYLWDUBTFH-UHFFFAOYSA-N
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Description

9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrido[1,2-a][1,3,5]triazin-4-one core, and a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactions. One common approach is the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through C–H activation using oxygen as the terminal oxidant . This method provides an efficient route to functionalized pyrido[1,2-a][1,3,5]triazin-4-one derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

    Substitution: The trifluoromethyl group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and other substituents play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

9-methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3OS/c1-10-3-2-8-22-13(10)20-14(21-15(22)23)24-9-11-4-6-12(7-5-11)16(17,18)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVXGYLWDUBTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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